1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-
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Overview
Description
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group and the 4-methylpentyl side chain imparts unique properties to this molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with aldehydes and ammonia.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Imidazole N-oxides: Formed through oxidation reactions.
Imidazolines: Formed through reduction reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Disruption of cell membranes: The compound can integrate into cell membranes, disrupting their integrity and leading to cell death.
Interference with DNA synthesis: The compound can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Properties
CAS No. |
58831-32-6 |
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Molecular Formula |
C15H18Cl2N2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI Key |
GIYLZLCOEOKOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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